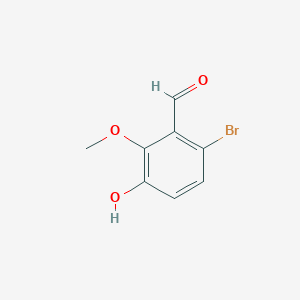

6-Bromo-3-hydroxy-2-methoxybenzaldehyde

Description

6-Bromo-3-hydroxy-2-methoxybenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₈H₇BrO₃. Its structure features a bromine atom at position 6, a hydroxyl group at position 3, and a methoxy group at position 2 (relative to the aldehyde group at position 1). This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and heterocyclic compounds, due to its reactive aldehyde moiety and electron-withdrawing/donating substituents .

Properties

Molecular Formula |

C8H7BrO3 |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

6-bromo-3-hydroxy-2-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7BrO3/c1-12-8-5(4-10)6(9)2-3-7(8)11/h2-4,11H,1H3 |

InChI Key |

ISFPJEXXAHXCAR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-bromo-3-hydroxy-2-methoxybenzaldehyde with structurally and functionally related compounds, emphasizing substituent effects, reactivity, and applications.

Positional Isomers: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

A key positional isomer is 6-bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 20035-41-0), where the hydroxyl and methoxy groups are swapped (hydroxyl at position 2, methoxy at position 3). This difference significantly alters properties:

- Acidity: The hydroxyl group at position 3 in the target compound enhances acidity compared to its isomer, as para-substituted phenols are generally more acidic than ortho-substituted ones due to resonance stabilization .

Halogenated Analogs: 3-Bromo-6-fluoro-2-methoxybenzaldehyde

3-Bromo-6-fluoro-2-methoxybenzaldehyde (CAS 473416-74-9, C₈H₆BrFO₂) replaces the hydroxyl group with fluorine at position 6. Key differences include:

- Bioactivity : Fluorine substitution often enhances metabolic stability in pharmaceuticals, suggesting divergent applications compared to the target compound’s hydroxyl-driven reactivity .

Protected Derivatives: 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde

3-Benzyloxy-6-bromo-2-fluorobenzaldehyde (CAS 1114809-05-0, C₁₄H₁₀BrFO₂) introduces a benzyloxy group at position 3. This serves as a protected form of the hydroxyl group:

- Reactivity : The benzyloxy group blocks hydrogen bonding and reduces acidity, making the compound more lipophilic. Deprotection would yield a hydroxyl group, aligning it structurally with the target compound .

- Synthetic Utility : Such protected derivatives are intermediates in multi-step syntheses, whereas the target compound’s free hydroxyl group may limit its stability under basic conditions .

Benzo[d][1,3]dioxole Derivatives

Compounds like (6-bromobenzo[d][1,3]dioxol-5-yl)methanol (CAS 6642-34-8) and methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate (CAS 1312610-07-3) feature fused dioxole rings instead of free hydroxyl/methoxy groups:

- Functional Groups : The absence of an aldehyde group in these derivatives limits their utility in condensation reactions, a key application of the target compound .

Data Table: Comparative Analysis

Q & A

Q. Key Factors Affecting Yield :

- Temperature control during bromination to avoid polybromination.

- Protecting group strategies (e.g., acetyl for hydroxyl) to prevent undesired side reactions .

How can regioselectivity challenges in nucleophilic substitution reactions involving this compound be systematically addressed?

Advanced Research Question

Regioselectivity in substitutions (e.g., replacing bromine) depends on:

- Electronic Effects : The electron-withdrawing methoxy group at C2 directs nucleophiles to the brominated C6 via resonance stabilization .

- Steric Hindrance : Bulky nucleophiles favor SN1 pathways, while smaller ones proceed via SN2.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity, whereas protic solvents stabilize carbocations in SN1 .

Q. Methodological Approach :

- Use computational modeling (DFT) to predict transition states.

- Validate with kinetic studies under varying conditions (e.g., solvent, temperature) .

What analytical techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question

- NMR Spectroscopy :

- IR Spectroscopy : Stretching bands for aldehyde (∼1700 cm⁻¹), hydroxyl (∼3200 cm⁻¹), and C-Br (∼600 cm⁻¹) .

- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between functional groups) .

How can contradictory data on the compound’s reactivity in oxidation/reduction reactions be reconciled across studies?

Advanced Research Question

Discrepancies in redox behavior (e.g., aldehyde oxidation to carboxylic acid vs. preservation) arise from:

- Reagent Selectivity : Strong oxidants (KMnO₄, CrO₃) favor carboxylic acid formation, while milder agents (PCC) retain the aldehyde .

- pH Effects : Acidic conditions stabilize intermediates in oxidation, whereas basic conditions may promote side reactions .

- Contradiction Resolution :

What role does this compound play in medicinal chemistry research, particularly as a precursor?

Advanced Research Question

The compound serves as a versatile intermediate:

- Anticancer Agents : Functionalization at C6 (e.g., coupling with heterocycles) enhances cytotoxicity via DNA intercalation .

- Antimicrobial Scaffolds : The hydroxyl group enables conjugation with sulfonamides or β-lactams .

- Methodology :

How do structural analogs (e.g., 3-Bromo-2-methoxy-5-methylbenzaldehyde) differ in reactivity, and what insights do these comparisons provide?

Advanced Research Question

- Substituent Effects :

- Methyl groups at C5 increase steric hindrance, reducing nucleophilic substitution rates compared to hydroxyl analogs .

- Fluorine at C3 (as in 6-Bromo-3-fluoro-2-methoxybenzaldehyde) enhances electrophilicity at C6 due to inductive effects .

- Comparative Studies :

- Use Hammett plots to quantify electronic effects of substituents.

- Correlate reactivity trends with frontier molecular orbitals (HOMO/LUMO) via computational analysis .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Hazard Mitigation :

- Waste Disposal :

How can computational tools predict novel derivatives of this compound with enhanced bioactivity?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.